molecular formula C8H17ClFNO2 B6337030 (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride CAS No. 2095926-24-0

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride

Cat. No.: B6337030
CAS No.: 2095926-24-0
M. Wt: 213.68 g/mol
InChI Key: JAKZTACOAZGMPR-RGMNGODLSA-N
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Description

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to a pentanoate backbone

Scientific Research Applications

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-fluoro-4-methylpentanoic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

    Hydrochloride Formation: The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrochloride formation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate
  • Methyl 2-amino-4-fluoro-4-methylpentanoate

Uniqueness

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZTACOAZGMPR-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857294
Record name Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156047-39-1
Record name Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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